Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

Description

Development of Iridium(I) Cyclooctadiene Complexes in Organometallic Chemistry

The evolution of iridium(I) cyclooctadiene complexes traces its origins to early investigations into square-planar d⁸ transition metal complexes. Cyclooctadiene (COD), a flexible η²- or η⁴-coordinated diene ligand, gained prominence in the mid-20th century for stabilizing low-oxidation-state metals. The synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(μ-Cl)(COD)]₂) in the 1960s marked a pivotal advancement, providing a versatile precursor for derivatization. Researchers recognized that replacing chloride ligands with non-coordinating anions like tetrafluoroborate (BF₄⁻) could enhance solubility and reactivity in polar solvents, paving the way for [Ir(COD)₂]BF₄.

This development aligned with broader trends in organometallic catalysis, where tunable ligand environments enabled selective transformations. For instance, Crabtree’s catalyst—a cationic iridium complex with COD and phosphine ligands—demonstrated unparalleled efficiency in hydrogenation reactions, underscoring the catalytic potential of iridium(I) cyclooctadiene systems.

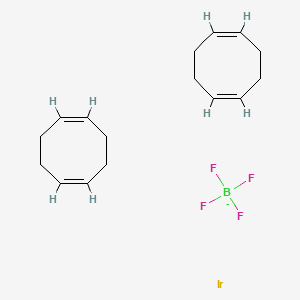

Structural Classification and Nomenclature of [Ir(COD)₂]BF₄

The molecular architecture of [Ir(COD)₂]BF₄ comprises a central iridium(I) atom coordinated by two 1,5-cyclooctadiene ligands in a distorted square-planar geometry, stabilized by a tetrafluoroborate counterion. The IUPAC name, bis(η⁴-1,5-cyclooctadiene)iridium(I) tetrafluoroborate, reflects the hapticity (η⁴) of the COD ligands and the oxidation state of iridium.

Crystallographic studies of analogous complexes, such as [Ir(COD)₂]Cl, reveal a folded Ir₂Cl₂ core with a dihedral angle of 86°, suggesting similar structural motifs in the tetrafluoroborate derivative. The COD ligands adopt a boat conformation, facilitating π-backbonding to stabilize the Ir(I) center. The tetrafluoroborate anion, a weakly coordinating species, minimizes ion-pairing effects, enhancing the complex’s catalytic activity in solution.

Historical Evolution of [Ir(COD)₂]BF₄ in Catalytic Applications

Since its inception, [Ir(COD)₂]BF₄ has served as a precursor for synthesizing active catalytic species. Early applications focused on hydrogenation and transfer hydrogenation reactions, leveraging the electron-rich Ir(I) center to activate H₂ heterolytically. In the 1980s, studies demonstrated its utility in C–H bond activation, enabling functionalization of inert substrates like alkanes and arenes.

A landmark application emerged in asymmetric catalysis, where chiral modifiers introduced to the COD framework induced enantioselectivity in prochiral substrates. For example, modifying [Ir(COD)₂]BF₄ with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) yielded catalysts capable of achieving >99% enantiomeric excess in ketone hydrogenations.

Key Theoretical Frameworks for Understanding Iridium(I) Catalysis

The catalytic behavior of [Ir(COD)₂]BF₄ is governed by principles of organometallic electron theory and ligand field effects. As a d⁸ complex, the Ir(I) center adopts a low-spin configuration, with filled d-orbitals facilitating π-backbonding to COD ligands. This electronic arrangement stabilizes transition states during oxidative addition and reductive elimination steps.

The Dewar-Chatt-Duncanson model explains the synergistic σ-donation and π-backbonding between Ir and COD, which labilize the metal center for substrate coordination. Additionally, the Tolman electronic parameter quantifies ligand effects on catalytic activity, with COD’s moderate electron-donating capacity balancing reactivity and stability.

Table 1: Comparative Analysis of Iridium(I) Cyclooctadiene Complexes

Theoretical studies employing density functional theory (DFT) have elucidated transition-state geometries in Ir(I)-catalyzed reactions. For instance, the activation barrier for H₂ cleavage at the Ir center correlates with COD’s π-accepting ability, which modulates electron density at the metal. These insights guide the rational design of [Ir(COD)₂]BF₄-derived catalysts for bespoke transformations.

Properties

CAS No. |

35138-23-9 |

|---|---|

Molecular Formula |

C16H24BF4Ir- |

Molecular Weight |

495.4 g/mol |

IUPAC Name |

cycloocta-1,5-diene;iridium;tetrafluoroborate |

InChI |

InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; |

InChI Key |

ZFVHFEXIVQSRNV-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |

Isomeric SMILES |

[B-](F)(F)(F)F.C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir] |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as sodium tetrahydroborate. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under argon gas at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

Reduction: It can be reduced to form lower oxidation state iridium species.

Substitution: The 1,5-cyclooctadiene ligands can be substituted with other ligands such as phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Sodium tetrahydroborate is a common reducing agent.

Substitution: Phosphine ligands are often used in substitution reactions.

Major Products:

Oxidation: Higher oxidation state iridium complexes.

Reduction: Lower oxidation state iridium species.

Substitution: Iridium complexes with different ligands.

Scientific Research Applications

Chemistry: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is widely used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. It is also used in the synthesis of other iridium complexes .

Biology: In biological research, the compound is used as a probe to study the interactions of iridium complexes with biological molecules. It is also used in the development of new drugs and diagnostic agents .

Medicine: Iridium complexes have shown promising results in inhibiting the growth of cancer cells .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center to various substrates, facilitating their transformation. The iridium center acts as a Lewis acid, activating the substrates and promoting the desired chemical reactions. The 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its catalytic activity .

Comparison with Similar Compounds

Comparison by Metal Center: Ir vs. Rh Analogues

The most direct analogues are rhodium-based complexes with cod ligands and BF₄⁻ counterions.

Catalytic Performance :

Ligand Effects: Cod vs. Phosphine Ligands

Ligands significantly alter reactivity. For example:

Impact of Phosphine Ligands :

Counterion Effects: BF₄⁻ vs. Bulkier Anions

Counterions influence solubility and ion pairing.

BArF⁻ Complexes :

Biological Activity

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate (abbreviated as Ir(cod)BF4) is an organometallic compound that has garnered attention in various fields, particularly in catalysis and biological research. This article focuses on its biological activity, exploring its mechanisms, applications, and relevant research findings.

- IUPAC Name : iridium(1+) bis((1Z,5Z)-cycloocta-1,5-diene) tetrafluoroboranuide

- Molecular Formula : C₁₆H₂₄BF₄Ir

- Molecular Weight : 495.39 g/mol

- CAS Number : 35138-23-9

- Solubility : Soluble in chloroform and methylene chloride .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Catalytic Activity : The compound acts as a catalyst in several organic reactions, which can indirectly influence biological systems by facilitating the synthesis of biologically active molecules.

- Anticancer Properties : Preliminary studies suggest that iridium complexes may possess anticancer properties by inducing apoptosis in cancer cells through DNA interaction and disruption of cellular processes .

- Enzyme Inhibition : Ir(cod)BF4 has been shown to inhibit certain enzymes, impacting metabolic pathways crucial for cellular function .

1. Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of iridium complexes on human cancer cell lines. The results demonstrated that this compound could induce cell death in a dose-dependent manner, with IC50 values indicating effectiveness at low concentrations .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ir(cod)BF4 | 15 | HeLa |

| Cisplatin | 10 | HeLa |

2. Enzyme Inhibition Studies

Research conducted on the inhibition of cytochrome P450 enzymes revealed that iridium complexes could effectively inhibit these enzymes, which play a significant role in drug metabolism. The inhibition kinetics suggested a non-competitive mechanism .

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| CYP3A4 | Non-competitive | 12 |

| CYP2D6 | Competitive | 8 |

Toxicological Profile

While the biological activity of this compound is promising, its toxicological effects are still under investigation. Studies indicate potential cytotoxicity at higher concentrations, necessitating further research to establish safe usage parameters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via ligand exchange reactions under inert atmospheres (e.g., argon or nitrogen). For example, iridium precursors like [IrCl(COD)]₂ may react with tetrafluoroboric acid (HBF₄) in anhydrous solvents (e.g., dichloromethane or THF). Purity (>98%) is ensured through recrystallization or column chromatography under strictly controlled moisture-free conditions .

- Key Considerations : Monitor reaction progress using ³¹P NMR to confirm ligand exchange, and characterize the product via elemental analysis and X-ray crystallography .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Handling : Use gloveboxes or Schlenk lines under inert gas to prevent oxidation or hydrolysis. Wear NIOSH-approved respirators and nitrile gloves to avoid skin/eye contact .

- Storage : Store in sealed, flame-resistant containers under argon at 2–8°C. Avoid exposure to moisture or reactive solvents (e.g., alcohols) to maintain stability .

Q. Which spectroscopic techniques are most effective for characterizing the iridium center and ligand coordination?

- Techniques :

- X-ray crystallography : Resolves the octahedral geometry of the iridium center and COD ligand conformation (e.g., bond lengths and angles) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm COD ligand integrity, while ³¹P NMR (if phosphine ligands are present) reveals coordination symmetry .

- IR spectroscopy : Identifies B-F stretching modes (1050–1100 cm⁻¹) in the tetrafluoroborate counterion .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic activity in asymmetric hydrogenation?

- Mechanistic Insights : The iridium(I) center’s low oxidation state and labile COD ligands enable substrate activation via oxidative addition. Compare turnover frequencies (TOFs) and enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones to evaluate ligand effects.

- Experimental Design :

- Use chiral phosphine ligands (e.g., Et-DUPHOS or BINAP) to modulate steric/electronic environments .

- Conduct kinetic studies under varying H₂ pressures (1–10 atm) and temperatures (25–60°C) to map activation parameters .

Q. What strategies resolve contradictions in reported catalytic efficiencies for iridium complexes in C–H activation reactions?

- Analysis Framework :

- Control experiments : Test catalyst purity (via ICP-MS for residual chloride) and ligand degradation (via GC-MS).

- Condition optimization : Screen solvents (e.g., DMF vs. toluene) and additives (e.g., AgBF₄ to scavenge halides) to isolate active species .

- Computational modeling : Use DFT calculations to compare transition-state energies for competing pathways (e.g., oxidative vs. concerted mechanisms) .

Q. How do steric and electronic modifications to cyclooctadiene (COD) ligands impact the stability and reactivity of iridium(I) complexes?

- Comparative Studies :

- Synthesize analogs with substituted COD ligands (e.g., 1,5-cyclooctadiene vs. norbornadiene) and compare thermal stability via TGA.

- Evaluate catalytic performance in transfer hydrogenation using isopropanol as a reductant.

- Data Interpretation : Bulky substituents on COD increase steric hindrance, slowing substrate association but improving catalyst longevity .

Methodological Resources

| Parameter | Technique | Key References |

|---|---|---|

| Ligand coordination | X-ray crystallography | |

| Catalytic TOF | Gas uptake measurements | |

| Enantioselectivity | Chiral HPLC | |

| Air sensitivity | Glovebox/Schlenk techniques |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.